4-(Chloromethyl)-2-(3,4-dihydronaphthalen-2-yl)oxazole
Description
4-(Chloromethyl)-2-(3,4-dihydronaphthalen-2-yl)oxazole is a heterocyclic compound featuring an oxazole core substituted at position 4 with a chloromethyl group and at position 2 with a 3,4-dihydronaphthalen-2-yl moiety. The oxazole ring, a five-membered aromatic system containing one oxygen and one nitrogen atom, confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry and materials science. The chloromethyl group enhances reactivity, enabling further functionalization, while the dihydronaphthalenyl substituent introduces a partially saturated bicyclic system that may influence conjugation and biological activity. Potential applications may include pharmacological agents or fluorescent probes, as structurally related compounds exhibit anticonvulsant, antimicrobial, or photophysical properties .
Properties
IUPAC Name |
4-(chloromethyl)-2-(3,4-dihydronaphthalen-2-yl)-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO/c15-8-13-9-17-14(16-13)12-6-5-10-3-1-2-4-11(10)7-12/h1-4,7,9H,5-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPCQLMUFPMMQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC2=CC=CC=C21)C3=NC(=CO3)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-(3,4-dihydronaphthalen-2-yl)oxazole typically involves the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chloromethyl Group: This step often involves the chloromethylation of the oxazole ring using reagents such as chloromethyl methyl ether (MOMCl) or chloromethyl chloroformate.
Attachment of the 3,4-Dihydronaphthalen-2-yl Group: This can be accomplished through a Friedel-Crafts alkylation reaction, where the oxazole ring is alkylated with 3,4-dihydronaphthalene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-2-(3,4-dihydronaphthalen-2-yl)oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxazole ring or the dihydronaphthalenyl group.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can react with the chloromethyl group under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted oxazole compounds.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 4-(Chloromethyl)-2-(3,4-dihydronaphthalen-2-yl)oxazole exhibit significant anticancer properties. The oxazole ring is known for its ability to interact with biological targets involved in cancer progression.
- Case Study : Research published in various journals has shown that derivatives of oxazole can inhibit specific kinases involved in tumor growth. For instance, compounds with similar structures have been tested for their efficacy against breast cancer cell lines, demonstrating promising results in reducing cell proliferation and inducing apoptosis.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity, particularly against Gram-positive bacteria.
- Case Study : In vitro studies have demonstrated that oxazole derivatives can disrupt bacterial cell wall synthesis, leading to cell lysis. Such findings support further exploration of this compound as a scaffold for developing new antibiotics.
Polymer Chemistry
This compound can serve as a monomer or crosslinking agent in the synthesis of novel polymers.
- Data Table: Polymer Characteristics
| Property | Value |
|---|---|
| Glass Transition Temp | ~100 °C |
| Tensile Strength | High (specific values depend on polymerization conditions) |
| Thermal Stability | Excellent (decomposes above 300 °C) |
Photonic Materials
Due to its unique optical properties, this compound is being investigated for applications in photonic devices.
- Case Study : Research indicates that materials incorporating oxazole derivatives can exhibit enhanced light absorption and emission characteristics, making them suitable for use in organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2-(3,4-dihydronaphthalen-2-yl)oxazole involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The oxazole ring and dihydronaphthalenyl group may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Physicochemical Properties of Chloromethyl-Substituted Heterocycles
| Compound Name | CAS Number | Melting Point (°C) | Purity | Price (JPY) | Heterocycle |
|---|---|---|---|---|---|
| 4-(Chloromethyl)-2-phenyl-1,3-thiazole | 4771-31-7 | 49–50 | 97% | N/A | Thiazole |
| 5-(Chloromethyl)-2-phenylpyrimidine | 886531-63-1 | 96.5–98 | 97% | 80,400/1g | Pyrimidine |
| 2-[4-(Chloromethyl)phenyl]-1,3-thiazole | 906352-61-2 | 67–69 | 97% | 66,900/1g | Thiazole |
| Target Compound | Not available | Not reported | – | – | Oxazole |
Key Observations :
- Thiazole derivatives (e.g., 4-(Chloromethyl)-2-phenyl-1,3-thiazole) exhibit lower melting points (49–50°C) compared to pyrimidines (96.5–98°C), likely due to differences in molecular symmetry and intermolecular interactions .
Fluorescence and Photophysical Properties
Aryloxazoles are renowned for high fluorescence quantum yields (0.7–1.0) when conjugated to aromatic systems. For example:
- (E)-2-(4-Methylstyryl)naphtho[1,2-d]oxazole: Φ = 0.85–1.0 .
- (E)-4-(2-(Naphtho[1,2-d]oxazole-2-yl)vinyl)benzonitrile: Φ = 0.7–0.9 .
The target compound’s dihydronaphthalenyl group introduces partial saturation, which may reduce conjugation compared to fully aromatic styryl or benzonitrile substituents. This could lower fluorescence intensity, though empirical studies are needed to confirm this hypothesis.
Key Observations :
- Oxazole-thiazole hybrids (e.g., BTBO3) demonstrate potent anticonvulsant activity, suggesting that the oxazole core in the target compound could be optimized for neurological applications .
Research Findings and Discussion
- Heterocycle Impact : Thiazoles and pyrimidines exhibit distinct physicochemical profiles compared to oxazoles, influencing their suitability for specific applications (e.g., pyrimidines in nucleoside analogs vs. oxazoles in fluorescence).
- Synthetic Potential: The chloromethyl group offers versatility for cross-coupling or nucleophilic substitution reactions, enabling diversification into libraries for high-throughput screening.
Biological Activity
4-(Chloromethyl)-2-(3,4-dihydronaphthalen-2-yl)oxazole is a synthetic organic compound characterized by its unique structure, featuring a chloromethyl group and a 3,4-dihydronaphthalen-2-yl moiety attached to an oxazole ring. This compound has garnered attention in scientific research due to its potential biological activities and applications.
| Property | Value |
|---|---|
| IUPAC Name | 4-(chloromethyl)-2-(3,4-dihydronaphthalen-2-yl)-1,3-oxazole |
| Molecular Weight | 245.704 g/mol |
| Exact Mass | 245.061 g/mol |
| LogP (Partition Coefficient) | 3.9002 |
| PSA (Polar Surface Area) | 26.03 Ų |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their functions. The oxazole ring and the dihydronaphthalenyl group may enhance the compound's binding affinity and specificity for these targets .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds similar to this compound. For instance, naphthoquinone derivatives have shown significant anticancer activity, suggesting that compounds with similar structural features may also exhibit therapeutic effects against various cancer types .
Case Studies
- Inhibition of GSK-3β : A related study investigated the inhibition of glycogen synthase kinase 3β (GSK-3β), a target for cancer therapy. Compounds structurally similar to oxazoles demonstrated significant inhibitory effects on GSK-3β, indicating that this compound may possess similar properties .
- Antitumor Efficacy : In vitro studies on naphthoquinone derivatives revealed their ability to inhibit cell viability in head and neck squamous cell carcinoma lines, suggesting that the unique structure of this compound could lead to similar outcomes in cancer models .
Comparative Analysis with Similar Compounds
To better understand the biological implications of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound | Biological Activity |
|---|---|
| 4-(Chloromethyl)-2-phenyl-oxazole | Moderate antimicrobial activity |
| 4-(Bromomethyl)-2-(3,4-dihydronaphthalen-2-yl)oxazole | Potentially higher reactivity |
| 2-(3,4-Dihydronaphthalen-2-yl)-4-methyl-oxazole | Anticancer properties observed |
The presence of both chloromethyl and dihydronaphthalenyl groups in this compound may confer unique biological activities compared to its analogs.
Q & A
Q. What safety protocols are essential for handling chloromethyl-containing intermediates?
- Methodology :
- Ventilation : Use fume hoods for all synthetic steps to avoid inhalation of volatile chlorinated byproducts.
- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles; chloromethyl compounds are potential alkylating agents .
- Waste Disposal : Neutralize residues with sodium bicarbonate before disposal in halogenated waste containers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
